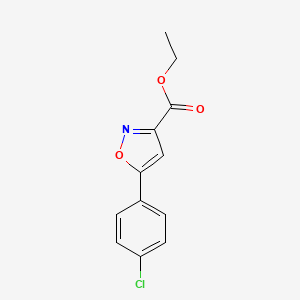

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

Description

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS: 81282-12-4) is an isoxazole derivative with a molecular formula of C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . It is characterized by a 4-chlorophenyl substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-position. This compound is stored under dry conditions at 2–8°C and is typically available at 95% purity . While its boiling point remains unreported, its structural features align with bioactive isoxazole derivatives known for pharmacological activities, such as anti-convulsant and antibacterial effects .

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWCZKLLDAKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515967 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81282-12-4 | |

| Record name | Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to enhance reaction rates and yields . The use of eco-friendly and metal-free synthetic routes is also gaining popularity due to their cost-effectiveness and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation but often involve temperatures ranging from room temperature to 80°C and reaction times from a few hours to overnight .

Major Products

The major products formed from these reactions include oxazole derivatives, reduced heterocycles, and substituted isoxazole compounds .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H10ClNO3

- Molecular Weight : 251.66 g/mol

- IUPAC Name : Ethyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate has shown potential therapeutic applications:

- Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation. For example, in vivo studies have demonstrated increased survival rates in murine models of severe spinal muscular atrophy through enhanced SMN protein levels.

- Antibacterial and Antifungal Properties : The compound exhibits notable effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for these strains have been reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.60 mg/mL |

| Escherichia coli | 0.70 mg/mL |

- Anti-inflammatory Effects : Research highlights its ability to inhibit leukotriene synthesis effectively, with an IC50 value of approximately 10 nM, indicating potential use in inflammatory conditions.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition : this compound has been investigated for its inhibitory effects on enzymes such as 5-lipoxygenase, crucial in inflammatory responses.

- Receptor Modulation : Its interaction with various receptors makes it a candidate for studying receptor-mediated pathways in cellular signaling.

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals : Its biological activity lends itself to the development of herbicides and pesticides.

- Pharmaceuticals : The compound's diverse biological properties make it a candidate for drug development targeting various diseases.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of this compound, researchers found that it effectively inhibited tumor growth in vitro and increased survival rates in murine models. This underscores the compound's potential beyond traditional cancer therapies.

Case Study 2: Anti-inflammatory Mechanism

Another investigation demonstrated the compound's ability to reduce inflammation markers in human neutrophils stimulated under physiological conditions. This suggests its application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can act as a pharmacophore, binding to active sites and modulating biological pathways . The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 5-(3-Methylphenyl)isoxazole-3-carboxylate (10i)

- Molecular Formula: C₁₃H₁₃NO₃

- Substituent : 3-Methylphenyl at the 5-position.

- Synthesis: Synthesized in 80% yield via a two-step procedure using 3’-methylacetophenone.

- Key Data : NMR confirms regiochemistry, with a singlet at δ 6.91 ppm for the isoxazole proton .

Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate

- Molecular Formula: C₁₃H₁₃NO₄

- Substituent : 4-Methoxyphenyl at the 5-position.

- Properties : Boiling point 413.3±40.0°C at 760 mmHg; higher polarity due to the methoxy group (topological polar surface area: 61.6 Ų) .

Ethyl 5-(4-Fluoro-2-methylphenyl)isoxazole-3-carboxylate

- Molecular Formula: C₁₃H₁₂FNO₃

- Substituent : 4-Fluoro-2-methylphenyl at the 5-position.

Functional Group Modifications on the Isoxazole Core

Ethyl 4-[(4-Chlorophenyl)carbamoyl]-5-methylisoxazole-3-carboxylate

- Molecular Formula : C₁₅H₁₅ClN₂O₄

- Modification : Carbamoyl group at the 4-position and methyl at the 5-position.

Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate

- Molecular Formula: C₁₅H₁₅NO₅

- Modification : Ethoxycarbonylphenyl at the 5-position.

- Synthesis : Prepared via ester hydrolysis and functionalization, highlighting versatility in introducing electron-withdrawing groups .

Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate

Comparative Data Table

Biological Activity

Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, case studies, and potential therapeutic applications.

This compound possesses a unique structure characterized by the isoxazole ring, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator. The isoxazole ring can function as a pharmacophore, allowing it to bind effectively to active sites on enzymes and receptors, thus modulating various biochemical pathways. For instance, it has been noted for its inhibitory effects on leukotriene biosynthesis via the inhibition of 5-lipoxygenase (5-LO), an enzyme crucial in inflammatory responses .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been evaluated against multiple cancer cell lines, showing significant cytotoxic effects. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Data

Antibacterial and Antifungal Properties

Research has also highlighted the antibacterial and antifungal activities of this compound. This compound exhibited notable effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.60 mg/mL | |

| Escherichia coli | 0.70 mg/mL |

Case Study 1: In Vivo Efficacy in Cancer Models

In a study examining the efficacy of this compound in vivo, researchers found that treatment significantly increased survival rates in murine models of severe spinal muscular atrophy (SMA) by enhancing SMN protein levels . This underscores the compound's potential beyond traditional cancer therapies.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to inhibit leukotriene synthesis effectively. The results indicated that it could reduce inflammation markers in human neutrophils stimulated under physiological conditions, with an IC50 value of approximately 10 nM .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydroxylamine with β-keto esters or through functionalization of preformed isoxazole rings. For example, asymmetric Corey-Bakshi-Shibata reduction can introduce chiral centers into isoxazole derivatives, as demonstrated in the synthesis of related compounds with yields up to 91% . Key intermediates are characterized using -NMR, -NMR, and melting point analysis to confirm structural integrity .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines structural parameters such as bond lengths, angles, and torsional conformations. For example, triclinic crystal systems (space group ) with unit cell dimensions are resolved, and disorder in aromatic rings is modeled with split occupancies . SHELX software remains widely used for small-molecule refinement due to its robustness in handling high-resolution data .

Q. What spectroscopic and computational methods validate physicochemical properties?

- Methodological Answer : Experimental boiling points (e.g., ) are compared with computational predictions (e.g., COSMO-RS simulations). Topological polar surface area () and hydrogen-bond acceptor counts () are calculated using software like Gaussian09 . Discrepancies between experimental and computed data necessitate recalibration of solvent-effect parameters in DFT models .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses involving Grignard reagents?

- Methodological Answer : Reaction conditions (solvent, temperature, stoichiometry) critically impact yields. For instance, reacting the ethyl ester with (X = Cl/Br) in anhydrous THF at minimizes side reactions. Yield optimization (up to 83%) is achieved via slow reagent addition and inert atmosphere control . Post-reaction quenching with saturated and extraction with ethyl acetate improve purity .

Q. What strategies resolve contradictions between experimental and computational physicochemical data?

- Methodological Answer : Discrepancies in properties like boiling points may arise from neglecting non-covalent interactions (e.g., van der Waals forces) in computational models. Researchers should cross-validate results using multiple methods:

- Experimental: Differential scanning calorimetry (DSC) for melting points.

- Computational: MP2/cc-pVTZ-level calculations for dipole moments and solvation energies .

- Revisiting solvent descriptors in COSMO-RS improves agreement with experimental volatility data .

Q. How does crystallographic disorder affect structural interpretation, and how is it resolved?

- Methodological Answer : In SC-XRD, disordered moieties (e.g., rotating chlorophenyl groups) are modeled using split occupancies (e.g., 68.4%:31.6% in ). Software like Olex2 refines anisotropic displacement parameters (ADPs) to distinguish between static and dynamic disorder. For example, cyclohexene rings in screw-boat vs. envelope conformations are resolved via restrained refinement, ensuring accurate electron density maps .

Q. How do structural modifications influence biological activity in isoxazole derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances metabolic stability. Structure-activity relationship (SAR) studies on analogues reveal that:

- Substituents at the 5-position modulate antibacterial activity (e.g., 4-fluorophenyl vs. 3-iodophenyl derivatives) .

- Ethyl ester groups improve membrane permeability compared to carboxylic acids, as shown in bioavailability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.